molecular formula C10H10N2O2 B2462577 2-(5-methyl-2H-indazol-2-yl)acetic acid CAS No. 1239735-04-6

2-(5-methyl-2H-indazol-2-yl)acetic acid

Cat. No.: B2462577
CAS No.: 1239735-04-6
M. Wt: 190.202
InChI Key: DXVSFGKIJPZUNT-UHFFFAOYSA-N
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Description

2-(5-methyl-2H-indazol-2-yl)acetic acid is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-2H-indazol-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzohydrazide with acetic anhydride, followed by cyclization to form the indazole ring. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-2H-indazol-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

  • Building Block : The compound serves as a crucial building block for synthesizing more complex molecules.
  • Reagent : It is employed in various chemical reactions due to its reactivity profile.

Biology

Research indicates that 2-(5-methyl-2H-indazol-2-yl)acetic acid exhibits potential biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antiprotozoal properties, with some being more potent than established drugs like metronidazole against pathogens such as Giardia intestinalis and Trichomonas vaginalis .
  • Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammation, potentially aiding in the treatment of inflammatory diseases.

Medicine

Ongoing research is exploring the therapeutic potential of this compound:

  • Anticancer Properties : Preliminary studies suggest that derivatives may induce apoptosis in cancer cells, indicating potential use in cancer therapies .
  • Drug Development : The compound's unique structure allows for modifications that could lead to novel pharmaceuticals targeting various diseases.

Industry

In industrial applications, this compound is utilized:

  • Material Development : It is used in synthesizing new materials and as an intermediate in pharmaceutical production.
  • Herbicidal Applications : Certain derivatives have shown herbicidal activity against various weeds, suggesting potential agricultural applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of synthesized indazole derivatives against various pathogens. The results indicated that certain derivatives of this compound exhibited significantly higher potency than metronidazole, particularly against Giardia intestinalis and Candida albicans .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxicity of the compound against human tumor cell lines. Results demonstrated that specific derivatives could effectively inhibit cancer cell growth, suggesting a pathway for future drug development targeting cancer therapies .

Mechanism of Action

The mechanism of action of 2-(5-methyl-2H-indazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-2H-indazol-2-yl)acetic acid is unique due to its specific substitution pattern on the indazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

2-(5-methyl-2H-indazol-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features an indazole ring, which is known for its versatility in medicinal applications. Its unique substitution pattern contributes to its biological efficacy.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against several pathogens, including protozoa and fungi:

PathogenActivity Level (IC50)Reference
Giardia intestinalis0.058 µM
Entamoeba histolytica0.740 µM
Trichomonas vaginalis0.210 µM
Candida albicans1.25 µM
Candida glabrata1.50 µM

The compound has shown to be more potent than metronidazole, a standard treatment for these infections, indicating its potential as a therapeutic agent in treating protozoal infections.

2. Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response:

CompoundCOX-2 Inhibition (%)Reference
This compound65% at 10 µM

This inhibition suggests that the compound could be beneficial in treating conditions characterized by inflammation.

3. Anticancer Activity

The potential anticancer properties of this compound have also been explored. Studies have indicated that it can inhibit the proliferation of various cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
HepG2 (liver cancer)15.0
MDA-MB-231 (breast cancer)12.0

These findings suggest that further investigation into its mechanisms of action and potential therapeutic applications in oncology is warranted.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation: It could potentially modulate receptor activity, influencing cellular signaling pathways relevant to disease processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indazole derivatives, including this compound:

  • Synthesis and Evaluation : A study synthesized various indazole derivatives and evaluated their biological activities against protozoa and fungi, highlighting the superior activity of certain derivatives compared to existing treatments like metronidazole .
  • In Vivo Studies : Research involving animal models has shown promising results regarding the safety and efficacy of this compound in treating infections caused by protozoa .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that specific modifications to the indazole structure enhance biological activity, guiding future drug design efforts .

Properties

IUPAC Name

2-(5-methylindazol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-2-3-9-8(4-7)5-12(11-9)6-10(13)14/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVSFGKIJPZUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN(N=C2C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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